5H-Pyrrolo[3,2-d]pyrimidin
Übersicht
Beschreibung
Pyrrolopyrimidin ist eine heterozyklische Verbindung, die aus einem kondensierten Pyrrol- und Pyrimidinringsystem bestehtPyrrolopyrimidin-Derivate kommen in verschiedenen biologisch aktiven Molekülen vor, darunter Antibiotika, antivirale Mittel und Antikrebsmittel .
Wissenschaftliche Forschungsanwendungen
Pyrrolopyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Pyrrolopyrimidin-Derivate werden auf ihr Potenzial als Antikrebs-, antivirale und entzündungshemmende Mittel untersucht
Industrie: Pyrrolopyrimidin wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Pyrrolopyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise hemmt Tubercidin, ein Pyrrolopyrimidin-Antibiotikum, das Wachstum von Mikroorganismen, indem es in den Nukleinsäurestoffwechsel eingreift . Pyrrolopyrimidin-Derivate können auch Proteinkinasen hemmen, die eine entscheidende Rolle in zellulären Signalwegen spielen .
Zukünftige Richtungen
Future research on 5H-pyrrolo[3,2-d]pyrimidine could focus on its potential as a therapeutic agent. For example, a series of purine or 5H-pyrrolo[3,2-d]pyrimidine-based hydroxamates were designed and developed as multitarget drugs to modulate both HDACs and the PI3K/Akt/mTOR pathway . Further studies could explore the potential of these compounds in treating various diseases.
Wirkmechanismus
Target of Action
5H-pyrrolo[3,2-d]pyrimidine derivatives have been identified as potential multi-targeted kinase inhibitors . These compounds exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer therapy.
Mode of Action
The interaction of 5H-pyrrolo[3,2-d]pyrimidine with its targets involves binding to the kinase enzymes, thereby inhibiting their activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have indicated similar binding interactions between 5H-pyrrolo[3,2-d]pyrimidine and the four enzymes, as observed with other known kinase inhibitors .
Biochemical Pathways
The inhibition of kinase enzymes by 5H-pyrrolo[3,2-d]pyrimidine affects various biochemical pathways. It can lead to a notable increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 . These changes can induce apoptosis, a form of programmed cell death, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The design and synthesis of these compounds often aim to enhance their potency, selectivity, and pharmacological properties .
Result of Action
The action of 5H-pyrrolo[3,2-d]pyrimidine results in significant cytotoxic effects against different cancer cell lines . It can induce cell cycle arrest and apoptosis in cancer cells . At the gene expression level, it can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes . At the protein level, it can increase the activity of proapoptotic proteins and decrease the activity of anti-apoptotic proteins .
Action Environment
The design and synthesis of these compounds often consider factors such as the presence of halogen atoms in their chemical structure to enhance their potency and selectivity .
Biochemische Analyse
Biochemical Properties
5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway . By inhibiting PNP, 5H-pyrrolo[3,2-d]pyrimidine can modulate the levels of purine nucleotides within cells, impacting cellular metabolism and proliferation. Additionally, this compound interacts with other biomolecules such as ribonucleoside diphosphate reductase and adenosine deaminase, further influencing nucleotide metabolism .
Cellular Effects
The effects of 5H-pyrrolo[3,2-d]pyrimidine on cellular processes are profound. It has been shown to induce cytotoxicity in certain cancer cell lines, such as human MOLT-4 T cells, by selectively inhibiting PNP . This selective cytotoxicity is attributed to the compound’s ability to disrupt nucleotide metabolism, leading to apoptosis in rapidly proliferating cells. Furthermore, 5H-pyrrolo[3,2-d]pyrimidine influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for targeted cancer therapies .
Molecular Mechanism
At the molecular level, 5H-pyrrolo[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of PNP, inhibiting its enzymatic activity and preventing the conversion of inosine to hypoxanthine . This inhibition leads to an accumulation of inosine and a depletion of downstream purine nucleotides, disrupting cellular nucleotide pools and triggering apoptosis in susceptible cells. Additionally, 5H-pyrrolo[3,2-d]pyrimidine may interact with other enzymes and proteins involved in nucleotide metabolism, further amplifying its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-pyrrolo[3,2-d]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for prolonged studies on its biochemical and cellular effects In vitro studies have shown that 5H-pyrrolo[3,2-d]pyrimidine can maintain its inhibitory activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit PNP without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It interacts with enzymes such as serine hydroxymethyltransferase 2 (SHMT2) and glycinamide ribonucleotide formyltransferase, which are involved in the folate-dependent one-carbon metabolism pathway . By modulating these pathways, 5H-pyrrolo[3,2-d]pyrimidine can influence the synthesis of purine nucleotides and other essential metabolites, impacting cellular growth and proliferation .
Transport and Distribution
Within cells and tissues, 5H-pyrrolo[3,2-d]pyrimidine is transported and distributed through various mechanisms. It is taken up by cells via plasma membrane transporters and subsequently accumulates in the cytosol and mitochondria . The compound is also metabolized to polyglutamates, which can further enhance its inhibitory activity and cellular retention . These transport and distribution properties are critical for its effectiveness as a biochemical tool and potential therapeutic agent .
Subcellular Localization
The subcellular localization of 5H-pyrrolo[3,2-d]pyrimidine plays a significant role in its activity and function. The compound is primarily localized in the cytosol and mitochondria, where it exerts its inhibitory effects on nucleotide metabolism . Targeting signals and post-translational modifications may direct 5H-pyrrolo[3,2-d]pyrimidine to specific cellular compartments, enhancing its selectivity and potency . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Pyrrolopyrimidin kann durch verschiedene Verfahren synthetisiert werden, darunter:
Cu-katalysierte Reaktionen: Unter Verwendung von Kupferchlorid und 6-Methylpikolinsäure als katalytischem System kann Pyrrolopyrimidin aus 5-Brompyrimidin-4-aminen und Alkinen synthetisiert werden.
Mikrowellen-gestützte Reaktionen: Dieses Verfahren beinhaltet die Eintopf-Reaktion von 5-Alkinylpyrimidinen mit Alkylaminen oder N-substituierten Anilinen zur Bildung von 4-Amino-6-arylpyrrolopyrimidinen.
Pyrrol-basierte Reaktionen: Pyrrolopyrimidin kann synthetisiert werden, indem der Pyrimidinring auf einem substituierten Pyrrol über zwei aufeinanderfolgende Amidbindungen unter Verwendung von Harnstoffderivaten, Estern und Formamiden aufgebaut wird.
Industrielle Produktionsverfahren: Die industrielle Produktion von Pyrrolopyrimidin beinhaltet oft mehrstufige Syntheseverfahren, die eine hohe Ausbeute und Reinheit gewährleisten. Beispielsweise umfasst die Synthese von 4-Chlorpyrrolo[2,3-d]pyrimidin eine vierstufige Reaktion unter Verwendung von Ethylcyanoacetat, Thioharnstoff, ätzender Alkohol, 2-Chloracetaldehyd und Natriumacetat als Rohstoffe .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pyrrolopyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pyrrolopyrimidin-Derivate können oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können Pyrrolopyrimidin-Derivate in ihre reduzierten Formen umwandeln.
Substitution: Pyrrolopyrimidin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Natriumhypochlorit und TEMPO werden für Oxidationsreaktionen verwendet.
Reduktion: Reduktive Desaminierung kann durch NADPH-abhängige Reduktasen katalysiert werden.
Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von halogenierten Ketonen oder Aldehyden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrrolopyrimidin-Derivate, die verschiedene biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrimidin ist strukturell ähnlich anderen heterozyklischen Verbindungen wie:
Pyrrolo[2,3-b]pyridin: Diese Verbindung hat ein ähnliches kondensiertes Ringsystem, unterscheidet sich aber in der Position der Stickstoffatome.
Einzigartigkeit: Die einzigartige Struktur von Pyrrolopyrimidin ermöglicht die Wechselwirkung mit einer breiten Palette von biologischen Zielstrukturen, wodurch es zu einem vielseitigen Gerüst für das Drug Design wird .
Liste ähnlicher Verbindungen:
- Purin
- Pyrrolo[2,3-b]pyridin
- Triazaacenaphthylen
Die vielfältigen chemischen Eigenschaften und biologischen Aktivitäten von Pyrrolopyrimidin machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und industriellen Anwendung.
Eigenschaften
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPAZIWBAHVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346584 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-50-4 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5H-pyrrolo[3,2-d]pyrimidine?
A1: While the core structure has the molecular formula C5H5N3 and a molecular weight of 107.11 g/mol, the actual values will vary depending on the specific substituents attached to the scaffold.
Q2: How is the structure of 5H-pyrrolo[3,2-d]pyrimidine confirmed?
A2: Several spectroscopic techniques are employed to characterize the structure, including ultraviolet (UV) spectroscopy and proton nuclear magnetic resonance (NMR) spectroscopy. [, ] Single-crystal X-ray analysis can provide definitive structural confirmation, as demonstrated for arabinonucleoside analogs. []
Q3: How do structural modifications impact the biological activity of 5H-pyrrolo[3,2-d]pyrimidine derivatives?
A3: Modifications to the core structure, particularly at the 2- and 4-positions, significantly influence the compound's activity, potency, and selectivity. [, , , ] For example, introducing specific substituents at the 5-position can enhance its activity as a VEGFR2 kinase inhibitor. []
Q4: Can you give an example of how specific substitutions affect activity?
A4: In the pursuit of purine nucleoside phosphorylase (PNP) inhibitors, a 9-(3-pyridylmethyl) substituent proved crucial for the activity of the 9-deazaguanine derivative, peldesine. []
Q5: What are the known biological targets of 5H-pyrrolo[3,2-d]pyrimidine derivatives?
A5: This scaffold exhibits diverse biological activities. Some derivatives function as TLR7 agonists [, ], while others demonstrate inhibitory activity against histone deacetylases (HDACs) [] and kinases like VEGFR2. []
Q6: How do these interactions translate to therapeutic potential?
A6: TLR7 agonists show promise in treating diseases like cancer and viral infections by modulating the immune response. [, ] HDAC inhibitors are being investigated for cancer treatment due to their ability to regulate gene expression. [] VEGFR2 inhibitors show potential as anticancer agents by blocking angiogenesis. []
Q7: What are the common synthetic routes to 5H-pyrrolo[3,2-d]pyrimidine derivatives?
A7: Various synthetic strategies have been developed, including: * Condensation of substituted pyrimidines with diethyl malonate or ethyl cyanoacetate. [] * Glycosylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with different sugar moieties. [, , ] * Synthesis via pyrimido[5,4-c]pyridazines. [] * Reductive cyclization of 6-cyanomethyl-5-nitropyrimidines. [, ]
Q8: Are there any specific challenges associated with the synthesis?
A8: Yes, challenges can arise depending on the desired substitution pattern and the specific synthetic route employed. For example, in the synthesis of 9-(3-pyridylmethyl)-[2-14C]-9-deazaguanine, a significant challenge was minimizing the formation of an undesired byproduct. []
Q9: Can 5H-pyrrolo[3,2-d]pyrimidine act as a catalyst?
A9: Yes, a derivative, 4-azido-5H-pyrrolo[3,2-d]pyrimidine, has shown catalytic activity in the Glaser–Hay reaction, enabling the homocoupling of terminal alkynes. []
Q10: Have computational methods been used to study 5H-pyrrolo[3,2-d]pyrimidine derivatives?
A10: While the provided abstracts don't provide specific details, computational chemistry and modeling techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed in drug discovery to understand drug-target interactions and predict biological activity.
Q11: What is known about the stability of 5H-pyrrolo[3,2-d]pyrimidine derivatives?
A11: The stability can vary depending on the specific compound and environmental conditions. Research has explored various strategies to improve stability, including the formation of specific crystal forms. [, ]
Q12: Why are specific crystal forms important?
A12: Different crystal forms of a compound can exhibit distinct physicochemical properties, such as stability, solubility, and bioavailability, which are critical for drug development. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.